molecular formula C22H23N3O5 B2835788 Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879624-03-0

Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No. B2835788
CAS RN: 879624-03-0
M. Wt: 409.442
InChI Key: JZGDBGVWVXBTGL-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often contain several functional groups and rings, including indole and pyran rings, which are common in many natural products and drugs . They often play a significant role in the biological activity of the molecules they are part of .


Synthesis Analysis

The synthesis of complex molecules often involves multi-step processes, each introducing new functional groups or building up the molecular structure . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.


Chemical Reactions Analysis

The chemical reactions that a compound can undergo often depend on its functional groups. For example, amines can participate in reactions like acylation and alkylation, while carbonyl groups can undergo reactions like nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can often be predicted based on its molecular structure and functional groups .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis Techniques : This chemical has been synthesized through one-pot synthesis methods, demonstrating the efficiency and feasibility of such methods in creating complex organic compounds like Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (Li et al., 2014).

  • Chemical Structure Analysis : Extensive characterization using techniques like infrared, NMR, mass spectrometry, and x-ray crystallographic analysis has been employed to understand the structure and properties of similar spiro compounds (Li et al., 2014).

Potential Pharmacological Applications

  • Inhibitors in Oncological Research : Compounds with similar structures have been explored as potential inhibitors in cancer research. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones showed significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

Chemical Synthesis and Diverse Applications

  • Diverse Chemical Reactions : The compound and its analogs have been involved in various chemical reactions, such as three-component condensation reactions, which highlights their versatility in organic synthesis (Rahmati et al., 2012).

  • Formation of Spiro Compounds : The synthesis of spiro compounds, including those similar to the given compound, has been explored extensively. These compounds have potential applications in various fields, including medicinal chemistry (Mortikov et al., 2008).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific activities of the compound. For example, many drugs work by interacting with specific proteins in the body, altering their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

methyl 2-amino-7-methyl-1'-(2-methylpropyl)-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-11(2)10-25-14-8-6-5-7-13(14)22(21(25)28)16-15(9-12(3)24-19(16)26)30-18(23)17(22)20(27)29-4/h5-9,11H,10,23H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGDBGVWVXBTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(C)C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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